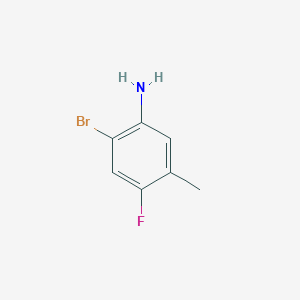

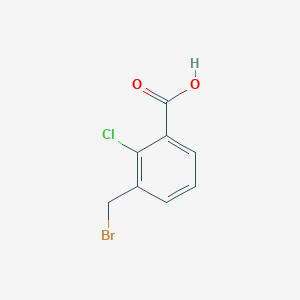

2-(Pyridin-2-yloxy)benzylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridine derivatives can involve multiple steps, including acylation, nucleophilic substitution, and reduction reactions. For instance, the synthesis of a diamine monomer containing a pyridine unit, 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine (BABP), was achieved through a series of reactions starting with the Friedel–Crafts acylation followed by nucleophilic substitution and reduction with SnCl2 and HCl in ethanol . Another synthesis route for a pyridine-containing aromatic dianhydride monomer involved nitro displacement, acidic hydrolysis, and cyclodehydration . These methods highlight the complexity and versatility of synthetic approaches to pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can influence the electronic and steric properties of the molecule. The pyridine moiety can participate in various chemical reactions due to its aromatic nature and the lone pair of electrons on the nitrogen atom. The papers describe polyimides with pyridine moieties in the main chain, which exhibit exceptional thermal stability and amorphous characteristics .

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. For example, the reaction of 2-(pyrrol-1-yl)benzaldehydes with aryl amines under specific conditions can lead to the formation of 9-arylamino-9H-pyrrolo[1,2-a]indoles or (Z)-9-arylimino-9H-pyrrolo[1,2-a]indoles, depending on whether the reaction is conducted under argon or in the presence of oxygen . Additionally, the reaction of benzylamine with 2,6-bis(bromomethyl)pyridine resulted in the formation of a trimeric pyridinophane .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The polyimides derived from pyridine-containing monomers were found to be soluble in strong dipolar solvents and common organic solvents, indicating good processability . They also showed high thermal stability, with no weight loss detected before 450°C in nitrogen, and glass-transition temperatures ranging from 208 to 324°C . The polyimides synthesized from a novel pyridine-containing dianhydride monomer exhibited good mechanical properties, low dielectric constants, and high thermal stability, with glass transition temperatures of 221 to 278°C .

Scientific Research Applications

Chemical and Biological Properties

2-(Pyridin-2-yloxy)benzylamine hydrochloride is a compound of interest due to its structural similarity to various biologically active pyridine derivatives. Pyridine and its derivatives are pivotal in the development of molecules with significant applications across medicinal chemistry and organic synthesis. These compounds exhibit a range of biological activities, including antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. Additionally, pyridine derivatives are noted for their high affinity for various ions and neutral species, enabling their use as highly effective chemosensors for the determination of different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Catalysis and Synthesis

In organic synthesis and catalysis, heterocyclic N-oxide molecules, including those derived from pyridine, have been identified for their potential in facilitating various reactions. These compounds serve as versatile intermediates, contributing to the development of novel synthetic pathways and the enhancement of reaction efficiencies. Their applications extend to the formation of metal complexes, the design of catalysts for asymmetric synthesis, and the exploration of new materials for optoelectronic devices. The reactivity and functional diversity of these N-oxide derivatives underscore their significance in advancing organic synthesis methodologies and discovering new therapeutic agents (Li et al., 2019).

Medicinal Applications

The medicinal importance of pyridine derivatives is well-documented, with numerous compounds showing efficacy in treating a variety of conditions. These molecules are foundational in the development of new drugs, highlighting the therapeutic potential of pyridine-based structures in addressing unmet medical needs. The versatility of pyridine derivatives in medicinal chemistry is attributed to their ability to modulate a wide range of biological targets, offering opportunities for the discovery of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles (Altaf et al., 2015).

properties

IUPAC Name |

(2-pyridin-2-yloxyphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14-12;/h1-8H,9,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYPTTVWSCSOCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)OC2=CC=CC=N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590020 |

Source

|

| Record name | 1-{2-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

870061-28-2 |

Source

|

| Record name | Benzenemethanamine, 2-(2-pyridinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870061-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{2-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

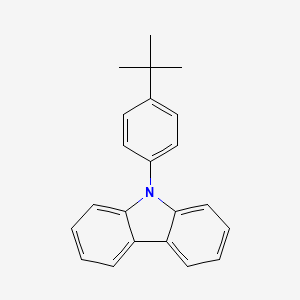

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)

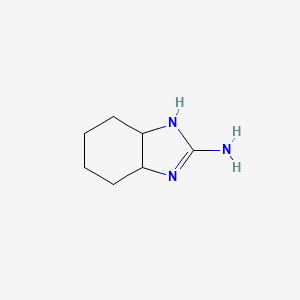

![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)

![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)